Diethyl (thiophen-2-yl)propanedioate

Description

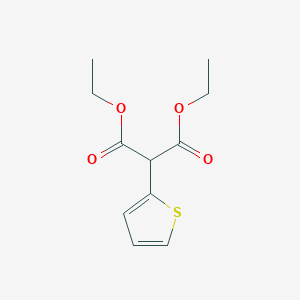

Diethyl (thiophen-2-yl)propanedioate is a malonate ester derivative featuring a thiophene ring at the central carbon of the propanedioate backbone. Its molecular formula is C₁₂H₁₄O₄S, with the IUPAC name diethyl 2-(thiophen-2-yl)propanedioate. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, making the compound valuable in organic synthesis, pharmaceuticals, and materials science.

Structurally, the thiophene ring enhances π-conjugation and may influence reactivity in cyclization or cross-coupling reactions. This compound’s applications are inferred from related analogues, such as:

Properties

CAS No. |

88798-28-1 |

|---|---|

Molecular Formula |

C11H14O4S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

diethyl 2-thiophen-2-ylpropanedioate |

InChI |

InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

QWLWTXHDWKWZFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CS1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares Diethyl (thiophen-2-yl)propanedioate with structurally related malonate esters:

Key Observations :

Nematicidal Activity

Diethyl butanedioate and dibutyl propanedioate demonstrate 37–57% mortality against M. javanica at 72 hours, suggesting that ester chain length and substituent bulk influence activity . Thiophene derivatives may offer enhanced activity due to aromatic interactions with biological targets.

Q & A

What are the standard synthetic routes for Diethyl (thiophen-2-yl)propanedioate, and how can reaction conditions be optimized for high-purity yields?

Basic Research Question

The synthesis typically involves a nucleophilic substitution or condensation reaction between thiophene derivatives and diethyl propanedioate precursors. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reactivity .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Validate purity via HPLC or NMR (¹H/¹³C) to confirm the absence of byproducts like unreacted thiophen-2-ylmethyl intermediates .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) help model bond angles, torsion angles, and hydrogen-bonding networks .

- Validation : Cross-check with CCDC databases and apply R-factor metrics (<0.05 for high reliability) .

Example: The thiophene ring’s planarity and ester group orientation were confirmed via SC-XRD, revealing a dihedral angle of 12.3° between the thiophene and propanedioate moieties .

What methodologies are effective for analyzing hydrogen-bonding interactions in crystalline this compound?

Advanced Research Question

Graph set analysis (GSA) and Hirshfeld surface calculations provide insights into supramolecular architecture:

- GSA : Classify hydrogen bonds (e.g., C=O⋯H-C) using Etter’s notation (e.g., D for donor, A for acceptor) to identify recurring motifs .

- Hirshfeld surfaces : Quantify interaction types (e.g., H⋯H, C⋯S) via CrystalExplorer, highlighting dominant van der Waals forces .

Example: A study identified a C(6) chain motif in the crystal lattice, stabilized by C-H⋯O interactions between adjacent ester groups .

How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Basic Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .

- Transition state analysis : Calculate activation energies for reactions like ester hydrolysis or thiophene ring functionalization .

Validate predictions experimentally via kinetic studies (e.g., monitoring hydrolysis rates under acidic/basic conditions) .

What strategies address contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects:

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C to 60°C .

- Solvent polarity studies : Compare IR carbonyl stretches (1700–1750 cm⁻¹) in polar vs. nonpolar solvents to assess hydrogen-bonding impacts .

Example: A ¹H NMR signal split at δ 4.2 ppm (quartet) was resolved as a diastereomeric mixture, requiring chiral chromatography for separation .

How do structural modifications to the thiophene ring alter the electronic properties of this compound?

Advanced Research Question

Substituent effects are evaluated via:

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating impacts of substituents (e.g., -NO₂, -OCH₃) .

- UV-Vis spectroscopy : Monitor π→π* transitions (250–300 nm) to correlate conjugation length with absorption maxima shifts .

Example: A 5-nitrothiophene derivative showed a 40 nm bathochromic shift compared to the parent compound, indicating enhanced conjugation .

What are the best practices for validating the purity of this compound in catalytic studies?

Basic Research Question

Combine orthogonal techniques:

- Chromatography : UPLC-PDA (220 nm detection) with a C18 column to separate and quantify impurities .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, calculated m/z 283.08) and fragments (e.g., loss of ethoxy groups) .

Report purity as ≥98% with residual solvent levels (e.g., DMF < 500 ppm) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.